8-Methyl-quinoline-2,3-dicarboxylic acid

Coordination Chemistry Metal-Organic Frameworks Ligand Design

8-Methyl-quinoline-2,3-dicarboxylic acid (CAS 892874-73-6) is a heterocyclic small molecule with the formula C₁₂H₉NO₄ and a molecular weight of 231.20 g/mol. It is a dicarboxylic acid derivative of quinoline, featuring carboxylic acid groups at the 2- and 3-positions and a single methyl substituent at the 8-position.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 892874-73-6
Cat. No. B11876576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-quinoline-2,3-dicarboxylic acid
CAS892874-73-6
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O
InChIInChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17)
InChIKeyIHRBRFOKZGICCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-quinoline-2,3-dicarboxylic acid (CAS 892874-73-6): Core Physicochemical Identity for Research Procurement


8-Methyl-quinoline-2,3-dicarboxylic acid (CAS 892874-73-6) is a heterocyclic small molecule with the formula C₁₂H₉NO₄ and a molecular weight of 231.20 g/mol . It is a dicarboxylic acid derivative of quinoline, featuring carboxylic acid groups at the 2- and 3-positions and a single methyl substituent at the 8-position . The compound is a solid at ambient temperature, with a predicted density of 1.462 g/cm³ and a predicted boiling point of 433.6°C at 760 mmHg . It is primarily utilized as a synthetic intermediate and a ligand precursor in research settings.

8-Methyl-quinoline-2,3-dicarboxylic acid: Why In-Class Analogs Like Quinoline-2,3-dicarboxylic Acid Cannot Be Simply Interchanged


The simple substitution of 8-methyl-quinoline-2,3-dicarboxylic acid with the unsubstituted quinoline-2,3-dicarboxylic acid or other positional isomers will not replicate target-specific properties. The addition of a single methyl group at the 8-position introduces a critical steric and electronic modulation. While the core binding motif of the 2,3-dicarboxylic acid is maintained, the 8-methyl group acts as an electron-releasing substituent that directly impacts the electron density of the quinoline ring [1]. This alteration is predicted to affect key parameters such as the acid dissociation constants (pKa) of the carboxylic groups and the nitrogen atom, relative to the parent structure quinoline-2,3-dicarboxylic acid (predicted pKa 2.33±0.30) . These subtle but quantifiable changes are crucial for applications where precise metal coordination geometry and electronic tuning are non-negotiable, such as in the construction of metal-organic frameworks (MOFs) or the design of specific fluorescent probes.

Quantified Differentiation: 8-Methyl-quinoline-2,3-dicarboxylic acid vs. Closest In-Class Analogs


Steric and Electronic Modulation of the Ligand Scaffold via 8-Methyl Substitution

The presence of the methyl group at the 8-position introduces a distinct steric and electronic profile compared to the non-methylated quinoline-2,3-dicarboxylic acid. This substitution is used to precisely tune the ligand field around a metal center, enabling the synthesis of coordination polymers with different dimensionalities (0-D, 1-D, or 2-D structures) that are not achievable with the unsubstituted parent ligand alone [1]. The eight-position methyl group provides specific steric hindrance near the pyridine nitrogen, directly influencing the coordination geometry and the final framework topology.

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Comparative Physicochemical Properties: Density vs. the Unsubstituted Core

The addition of the 8-methyl group results in a measurable decrease in predicted density compared to the parent compound, quinoline-2,3-dicarboxylic acid. This difference, while seemingly small, is a direct consequence of the substitution and can be an indicator of altered intermolecular packing and potential solubility profiles in early-stage screening .

Physicochemical Profiling Pre-formulation Solubility

Chromophore Tuning for Biocompatible Fluorescent Tag Design

The 8-methyl group acts as an electron-releasing substituent on the quinoline ring. In a series of quinoline dicarboxylic esters, the nature (electron-releasing vs. withdrawing) and position of the substituent were shown to directly induce a red-shift of the low-energy absorption band, enabling excitation in the visible region and the generation of chromophores with large Stokes shifts and visible emission with good quantum yields [1]. Our target 8-methyl-quinoline-2,3-dicarboxylic acid is the direct precursor to these tunable fluorophores, offering a strategic advantage for probe design.

Fluorescent Probes Bioimaging Biocompatible Tags

Optimal Research Use-Cases for 8-Methyl-quinoline-2,3-dicarboxylic acid Driven by Differential Evidence


Design and Synthesis of Topologically-Targeted Metal-Organic Frameworks (MOFs)

This compound is ideally suited for use as a ligand building block in the hydrothermal or solvothermal synthesis of novel coordination polymers and MOFs. The steric influence of the 8-methyl group, as discussed in evidence derived from analogous systems, provides a method for controlling the dimensionality and pore topology of the resulting framework, an option not available with the sterically unencumbered quinoline-2,3-dicarboxylic acid. Researchers can leverage this to create porous materials with specific architectures for gas storage, separation, or catalysis. [1]

Development of Next-Generation Tunable Fluorophores for Biological Imaging

For groups focused on chemical biology and imaging probe development, this compound serves as a critical starting material. Based on established class-level structure-property relationships, it is a launching point for synthesizing a series of fluorescent quinoline dicarboxylic esters. The 8-methyl group's electron-releasing character offers a defined structural handle for tuning the optical properties, pushing absorption and emission towards the visible region, which is a key requirement for biocompatible tags with low background interference in cellular assays. [2]

Synthesis of Patented Heterocyclic Intermediates and Drug Discovery Libraries

The compound's value as a synthetic intermediate is evident from its role in creating functionalized quinoline derivatives. Its two carboxylic acid groups can be readily transformed into amides, esters, or other functional groups for elaboration. The 8-methyl group provides a non-reactive, lipophilic anchor that modulates the physiochemical properties of downstream products, making it a versatile and privileged scaffold for the late-stage functionalization of drug-like molecules. [1] [2]

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